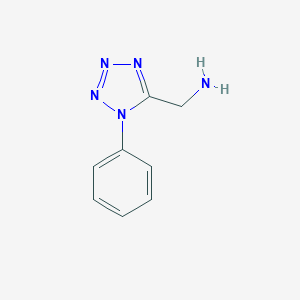

(1-Phenyltetrazol-5-yl)methanamine

Übersicht

Beschreibung

(1-Phenyltetrazol-5-yl)methanamine is a chemical compound with the molecular formula C8H9N5 It is a derivative of tetrazole, a five-membered ring containing four nitrogen atoms and one carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Phenyltetrazol-5-yl)methanamine typically involves the reaction of α-amino nitrile with sodium azide and zinc chloride in the presence of isopropyl alcohol . This method yields the desired compound through a series of nucleophilic substitution reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Core Synthetic Pathway

The primary synthesis route involves a [3+2] cycloaddition between α-amino nitriles and sodium azide (NaN₃) under acidic conditions (Table 1):

| Reactants | Catalyst | Solvent | Conditions | Yield | Ref. |

|---|---|---|---|---|---|

| α-Amino nitrile + NaN₃ | ZnCl₂ | Isopropyl alcohol | Reflux, 16 h | 65–89% | |

| 3-Phenylpropionitrile + NaN₃ | Sc(OTf)₃ | DMF | Microwave, 130°C, 2 h | 69% |

This reaction forms the tetrazole ring via azide-nitrile cycloaddition. Microwave-assisted methods enhance yields (e.g., 98% for 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole) compared to conventional heating .

Nucleophilic Substitution Reactions

The primary amine group participates in alkylation and acylation (Table 2):

| Reaction Type | Reagents | Product | Yield | Ref. |

|---|---|---|---|---|

| Alkylation | Alkyl halides (e.g., CH₃I) | N-Alkylated tetrazole derivatives | 72–87% | |

| Acylation | Acetyl chloride | N-Acetyl-(1-phenyltetrazol-5-yl)methanamine | 83% |

For example, reacting with morpholine under basic conditions yields 4-(phenyl(2H-tetrazol-5-yl)methyl)morpholine (65% yield) .

Condensation with Carbonyl Compounds

The amine group condenses with aldehydes/ketones to form Schiff bases or imines (Table 3):

| Carbonyl Source | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Formaldehyde | Methanol, reflux | Tetrazolylmethyl benzodiazepinone | 90% | |

| 4-Chlorobenzaldehyde | Toluene, DIEA, room temp. | 4-Chloro-N-(1-phenyltetrazolyl)aniline | 89% |

These reactions exploit the nucleophilicity of the amine, forming bioactive heterocycles like β-carboline derivatives .

Metalation and Fluorination

The tetrazole ring stabilizes metalated intermediates for fluorination (Table 4):

| Reagents | Catalyst | Product | Yield | Ref. |

|---|---|---|---|---|

| TMS-azide + ketones | Cu(II) | Fluorinated sulfones (e.g., CF₃ derivatives) | 45–93% | |

| Fluoroalkyl halides | Pd/Co NPs | α-Fluoroalkyl tetrazoles | 90–99% |

For instance, Pd/Co nanoparticle-catalyzed fluorination in DMF achieves 99% yield for 5-(furan-2-yl)-1H-tetrazole .

Biological Activity via Enzyme Interactions

The tetrazole moiety inhibits cytochrome P450 enzymes (e.g., 14α-sterol demethylase), critical in antifungal applications. Docking studies show strong binding (ΔG = −9.2 kcal/mol) to fungal enzyme active sites .

Stability and Decomposition Pathways

Under acidic conditions (pH < 3), the tetrazole ring hydrolyzes to form isoindole-1-one derivatives . Thermal stability studies indicate decomposition above 250°C, releasing nitrogen gas .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1-Phenyltetrazol-5-yl)methanamine has been identified as a lead compound in drug discovery efforts targeting various diseases, including cancer and viral infections. Its tetrazole moiety enhances its ability to interact with biological targets.

- Case Study: Influenza Endonuclease Inhibitors

A study identified derivatives of this compound that exhibited potent inhibitory activity against the influenza virus's PA endonuclease, with IC50 values as low as 36 nM. The presence of the tetrazole group was crucial for enhancing binding affinity .

Antimicrobial Activity

Research indicates that compounds containing the tetrazole ring can exhibit significant antimicrobial properties. The structural features of this compound allow it to interact effectively with microbial targets.

- Example: Antifungal Activity

In vitro studies have shown that derivatives of this compound possess antifungal activity, making them potential candidates for developing new antifungal agents .

Biological Research

The compound is utilized in biological research to study receptor-ligand interactions and cellular uptake mechanisms. Its ability to mimic natural substrates allows it to serve as a valuable tool in understanding biological processes.

Material Science

This compound's unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics. Research into its applications in material science is ongoing.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multiple steps, including the formation of the tetrazole ring through click chemistry reactions. Various synthetic routes have been documented:

| Synthesis Method | Description |

|---|---|

| Click Chemistry | Formation of the tetrazole ring using azides and alkynes under copper catalysis. |

| Substitution Reactions | Introduction of functional groups through nucleophilic substitution reactions. |

Biological Mechanisms and Interaction Studies

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring acts as a bioisostere of carboxylic acids, allowing the compound to inhibit or activate biological pathways effectively.

Wirkmechanismus

The mechanism of action of (1-Phenyltetrazol-5-yl)methanamine involves its interaction with specific molecular targets. In the case of its antifungal activity, the compound likely disrupts the cell membrane integrity of fungi, leading to cell death . The exact molecular pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes and disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Phenyl(2H-tetrazol-5-yl)methanamine: A closely related compound with similar antifungal properties.

Fluconazole: A well-known antifungal agent used as a reference for comparing the efficacy of new compounds.

Uniqueness: (1-Phenyltetrazol-5-yl)methanamine stands out due to its unique structure, which allows for versatile chemical modifications. This flexibility makes it a valuable scaffold for designing new therapeutic agents with improved efficacy and reduced resistance.

Biologische Aktivität

(1-Phenyltetrazol-5-yl)methanamine is a compound belonging to the tetrazole family, which has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant case studies.

Overview of this compound

This compound is characterized by a tetrazole ring, which is known for its diverse applications in organic synthesis and medicinal chemistry. Tetrazoles have been shown to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The compound's structure allows for interactions with various biological targets, making it a candidate for further research in drug development.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in the body. Research indicates that tetrazoles can influence cellular signaling pathways, gene expression, and metabolic processes.

Key Mechanisms:

- Enzyme Inhibition: Tetrazole derivatives have been reported to inhibit enzymes such as amine oxidase copper-containing 3 (AOC3), which plays a role in inflammatory processes. Compounds that inhibit AOC3 may offer therapeutic potential for treating inflammation-related diseases .

- Cellular Effects: The compound may affect cell function and signaling pathways, potentially altering cellular metabolism and influencing gene expression.

- Binding Interactions: The binding affinity of this compound with biomolecules can lead to changes in metabolic fluxes and alter the levels of metabolites.

Pharmacological Applications

The pharmacological applications of this compound are being actively researched:

Antimicrobial Activity:

Studies indicate that certain tetrazole derivatives exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi .

Anti-inflammatory Properties:

Given its mechanism as an AOC3 inhibitor, this compound may be explored for its anti-inflammatory effects. Inhibitors of AOC3 are being investigated for their potential to treat conditions like asthma and other inflammatory diseases .

Anticancer Potential:

Recent studies have highlighted the anticancer activity of tetrazole-based compounds. For example, certain derivatives have demonstrated cytotoxic effects against cancer cell lines such as HepG2 and MCF-7 .

Case Study 1: Inhibition of Amine Oxidase

A study investigated the inhibition of AOC3 by various tetrazole derivatives, including this compound. The results indicated that specific structural modifications could enhance inhibitory potency, suggesting potential for developing new anti-inflammatory drugs .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties of substituted tetrazoles revealed that this compound exhibited significant activity against Candida species, with minimum inhibitory concentration (MIC) values indicating its effectiveness compared to standard antifungal agents .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anti-inflammatory |

| N-(1-phenyltetrazol-5-ylmethyl)ethanesulfonamide | Structure | Enzyme inhibition |

| 6-(5-phenyltetrazol-2H)-hexanamide | N/A | AOC3 Inhibitor |

Eigenschaften

IUPAC Name |

(1-phenyltetrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c9-6-8-10-11-12-13(8)7-4-2-1-3-5-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVSPIVYFAYMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20388014 | |

| Record name | (1-phenyltetrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107269-65-8 | |

| Record name | (1-phenyltetrazol-5-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20388014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.